1-Bromo-3-(3-ethyl-2-mercaptophenyl)propan-2-one
Description
1-Bromo-3-(3-ethyl-2-mercaptophenyl)propan-2-one is a brominated ketone featuring a 3-ethyl-2-mercaptophenyl substituent. This compound’s structural complexity makes it a candidate for applications in organic synthesis, pharmaceuticals, and materials science. However, its synthesis and stability are influenced by the sensitivity of the thiol group to oxidation and polymerization under basic conditions .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-bromo-3-(3-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-2-8-4-3-5-9(11(8)14)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3 |
InChI Key |
YPLXZBJECBZDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)CBr)S |
Origin of Product |
United States |
Biological Activity
1-Bromo-3-(3-ethyl-2-mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and potential applications in drug development.
Molecular Formula: CHBrOS
Molecular Weight: 273.19 g/mol
CAS Number: 1804044-80-1
The compound features a bromine atom, a propanone moiety, and a mercapto group. The presence of the ethyl group on the aromatic ring enhances its structural complexity and potential reactivity, allowing it to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Investigations have focused on its efficacy against various pathogens, including bacteria and fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound has shown effective MIC values against several bacterial strains, demonstrating its potential as an antimicrobial agent.
- Biofilm Inhibition: Studies have reported that it significantly inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin in certain assays .
Anticancer Properties
The anticancer potential of this compound has also been explored. Its reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities and influencing cancer-related biological pathways.
Research Insights:
- Cell Line Studies: In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a potential therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 3-(3-ethyl-2-mercaptophenyl)propan-2-one using brominating agents like N-bromosuccinimide (NBS). The reaction is generally carried out under controlled conditions in solvents such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Differences |
|---|---|---|
| 1-Bromo-3-(4-meracptophenyl)propan-2-one | Structure | Different position of the mercapto group affects reactivity |
| 1-Bromo-3-(3-hydroxyphenyl)propan-2-one | Structure | Hydroxy group influences hydrogen bonding capabilities |
| 1-Bromo-3-(3-amino phenyl)propan-2-one | Structure | Amino groups may enhance solubility and reactivity with electrophiles |
These compounds exhibit similar reactivity patterns but differ significantly in their specific chemical and biological properties due to variations in functional groups and their positions on the aromatic ring.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Halogenated Phenyl Derivatives
- 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one : Synthesized via bromination with NBS, yielding 19% due to competing side reactions. The electron-withdrawing Cl groups enhance ketone electrophilicity but reduce nucleophilic substitution rates compared to the ethyl-mercapto analogue .
- 1-Bromo-3-(4-iodophenyl)propan-2-one : The bulky iodine substituent (MW = 338.97 g/mol) increases molecular weight and may hinder crystallization. Its synthesis is guided by three distinct routes, suggesting adaptability in methodology, unlike the target compound’s thiol-related challenges .
- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one : The propan-1-one bromine placement alters reactivity, favoring α-halogenation pathways. The chloro and methyl groups enhance lipophilicity (ClogP ~2.8) compared to the target compound’s polar thiol .
Electron-Withdrawing Groups
- 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one : The CF₃ group (MW = 281.07 g/mol) strongly withdraws electrons, increasing ketone electrophilicity. This contrasts with the thiol’s electron-donating nature, which may stabilize intermediates in nucleophilic substitutions .
Oxygen vs. Sulfur-Containing Analogues
- 1-Bromo-3-(4-chlorophenoxy)propan-2-one: The phenoxy group (ether linkage) reduces hydrogen-bonding capacity compared to the mercapto group. Its molecular weight (263.52 g/mol) is lower, and it exhibits higher stability under basic conditions .
Structural and Spectroscopic Differences
- Crystallography : Chalcone derivatives like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibit planar structures due to conjugation, whereas the target compound’s thiol group may introduce torsional strain .
- Spectroscopy : FT-IR and NMR of thiol-containing compounds show distinct S-H stretches (~2500 cm⁻¹) and deshielded protons near the mercapto group, absent in oxygenated analogues .
Q & A
Q. What are the established synthetic routes for 1-Bromo-3-(3-ethyl-2-mercaptophenyl)propan-2-one, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and functional group introduction. A common method is bromination of a phenylacetone precursor using agents like N-bromosuccinimide (NBS) with FeBr₃ catalysis . Reaction conditions (e.g., solvent polarity, temperature) critically impact yield: polar aprotic solvents (e.g., DMF) enhance bromine activation, while temperatures >80°C may degrade the mercapto group. Yields range from 50–81%, with optimization requiring careful stoichiometric control of brominating agents .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR identifies bromine-induced deshielding in adjacent protons (δ 2.8–3.2 ppm for the propanone moiety) and confirms mercapto group presence via SH proton signals (δ 1.5–2.0 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond lengths, particularly the Br–C bond (~1.97 Å) and thiol group orientation .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~287.0) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?
Discrepancies often arise from dynamic effects (e.g., thiol tautomerism) in solution vs. static crystal structures. Strategies include:
- Variable-temperature NMR : Detects tautomeric shifts (e.g., thiol ↔ thione) by observing signal broadening at low temperatures .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic models .
- Multi-technique validation : Use IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λₘₐₓ ~280 nm for aryl-Br) to cross-verify functional groups .
Q. What strategies improve synthetic yield and purity while mitigating side reactions?
- Protecting groups : Temporarily block the mercapto group with trityl chloride to prevent oxidation during bromination .
- Catalyst optimization : FeBr₃ (10 mol%) enhances regioselectivity for bromination at the propanone β-position, reducing dihalogenation byproducts .
- Purification : Gradient silica gel chromatography (hexane:EtOAc 4:1) separates the target compound from unreacted starting materials and dimeric side products .
Q. How does the ethyl-mercapto substitution pattern influence biological activity compared to analogs?
The 3-ethyl-2-mercaptophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cytotoxicity assays. Compared to iodine-containing analogs, the ethyl group reduces steric hindrance, enabling stronger interactions with enzyme active sites (e.g., thioredoxin reductase inhibition) . Activity can be validated via:
- Enzyme assays : Measure IC₅₀ values using DTNB (Ellman’s reagent) to quantify thiol-mediated inhibition .
- Cellular studies : Use MTT assays on cancer cell lines (e.g., HeLa) to compare EC₅₀ with analogs lacking the ethyl group .
Q. What methodologies address stability challenges during biological assays?
- pH control : Buffers (pH 7.4) prevent thiol oxidation; add 1 mM EDTA to chelate metal ions that catalyze degradation .
- Light-sensitive storage : Store solutions in amber vials at –20°C to prevent photolytic cleavage of the C–Br bond .
- Real-time monitoring : Use HPLC with a C18 column (ACN:H₂O 60:40) to track compound integrity over 24-hour incubations .
Q. How do substituent variations (e.g., bromine vs. iodine) impact reactivity in cross-coupling reactions?
Bromine’s lower electronegativity (vs. iodine) facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:
- Bromine : Reacts with arylboronic acids at 80°C (yield ~75%) using Pd(PPh₃)₄ .
- Iodine analogs : Require milder conditions (50°C) but suffer from higher homocoupling byproduct formation (~15%) .
- Computational insights : DFT studies show bromine’s lower activation barrier (ΔG‡ ~22 kcal/mol vs. 18 kcal/mol for iodine) correlates with faster kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
